

Spectroscopic Characterization of Tripropyltin

Laurate: A Technical Guide

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Compound of Interest		
Compound Name:	Tripropyltin laurate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tripropyltin laurate**, an organotin compound of interest in various industrial and research applications. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a synthesized but representative dataset based on established principles of organotin spectroscopy and data from analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and analysis of **tripropyltin laurate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

Predicted ¹H NMR Data

The ¹H NMR spectrum of **tripropyltin laurate** is characterized by signals corresponding to the propyl groups attached to the tin atom and the laurate chain.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for **Tripropyltin** Laurate



Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Sn-CH ₂ -CH ₂ -CH ₃	1.0 - 1.2	t	~ 7.5
Sn-CH ₂ -CH ₂ -CH ₃	1.5 - 1.7	m	-
Sn-CH ₂ -CH ₂ -CH ₃	0.8 - 1.0	t	~ 7.3
O=C-CH ₂ -	2.2 - 2.4	t	~ 7.4
O=C-CH ₂ -CH ₂ -	1.5 - 1.7	m	-
-(CH ₂) ₈ -	1.2 - 1.4	m	-
-CH₃ (laurate)	0.8 - 0.9	t	~ 6.8

Chemical shifts are referenced to TMS at 0 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for **Tripropyltin Laurate**



Assignment	Chemical Shift (δ, ppm)
Sn-CH ₂ -	18 - 22
Sn-CH ₂ -CH ₂ -	28 - 32
Sn-CH ₂ -CH ₂ -CH ₃	13 - 15
C=O	175 - 180
O=C-CH ₂ -	34 - 38
O=C-CH ₂ -CH ₂ -	24 - 28
-(CH ₂) ₈ - (chain)	22 - 32
-CH ₂ - (chain)	29 - 33
-CH ₂ - (chain)	22 - 26
-CH₃ (laurate)	13 - 15

Chemical shifts are referenced to TMS at 0 ppm.

Predicted 119Sn NMR Data

¹¹⁹Sn NMR is particularly informative for organotin compounds, with the chemical shift being sensitive to the coordination number of the tin atom. For triorganotin carboxylates, which typically exist as four-coordinate monomers or five-coordinate polymers in solution, the chemical shift can vary. An increase in coordination number generally leads to an upfield shift (to more negative ppm values)[1].

Table 3: Predicted 119 Sn NMR Chemical Shift (δ) for **Tripropyltin Laurate**

Coordination Environment	Predicted Chemical Shift (δ, ppm)
Four-coordinate (monomer)	+100 to +150
Five-coordinate (polymer)	-100 to -150

Chemical shifts are referenced to tetramethyltin (SnMe₄) at 0 ppm.



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. For **tripropyltin laurate**, the key vibrational bands are associated with the carboxylate group and the Sn-C bonds. The position of the carboxylate stretching frequencies can provide insight into its coordination mode (monodentate, bidentate, or bridging)[2][3][4][5].

Table 4: Predicted Infrared (IR) Absorption Bands for Tripropyltin Laurate

Wavenumber (cm ⁻¹)	Assignment	Intensity
2950 - 2850	C-H stretching (alkyl)	Strong
1650 - 1550	Asymmetric COO ⁻ stretching	Strong
1420 - 1380	Symmetric COO ⁻ stretching	Strong
~ 510	Asymmetric Sn-C stretching	Medium
~ 480	Symmetric Sn-C stretching	Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron ionization (EI) is a common technique for organotin compounds.

Table 5: Predicted Mass Spectrometry Fragmentation Pattern for **Tripropyltin Laurate** (Electron Ionization)



m/z	Proposed Fragment
[M-C ₃ H ₇] ⁺	Loss of a propyl group
[M-OCOC11H23] ⁺	Loss of the laurate group
[Sn(C ₃ H ₇) ₂] ⁺	Dipropyltin cation
[SnC ₃ H ₇] ⁺	Propyltin cation
[C ₁₁ H ₂₃ CO] ⁺	Lauroyl cation
[C ₃ H ₇] ⁺	Propyl cation

M represents the molecular ion. The isotopic pattern of tin would be observable for tincontaining fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **tripropyltin laurate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.



- Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
- ¹¹⁹Sn NMR Acquisition:
 - Acquire a proton-decoupled ¹¹⁹Sn spectrum.
 - Use a broadband probe tuned to the ¹¹⁹Sn frequency.
 - Reference the spectrum to an external standard of tetramethyltin (SnMe₄).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample holder or the pure solvent.
 - Collect the sample spectrum.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)



For volatile organotin compounds, GC-MS is a powerful analytical technique. Organotin carboxylates often require derivatization to increase their volatility[6].

- Derivatization (Ethylation):
 - Dissolve the **tripropyltin laurate** sample in an appropriate solvent.
 - Add an acetate buffer to adjust the pH to around 4.5-5.0.
 - Add a solution of sodium tetraethylborate (NaBEt₄) to ethylate the tin compound.
 - Extract the derivatized compound into an organic solvent like hexane. [6][7][8]
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).
- GC Conditions:
 - Column: Use a non-polar capillary column (e.g., DB-5ms).
 - Injector: Splitless injection at a temperature of ~250 °C.
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- · MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-600).
 - Detector: Electron multiplier.
- Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

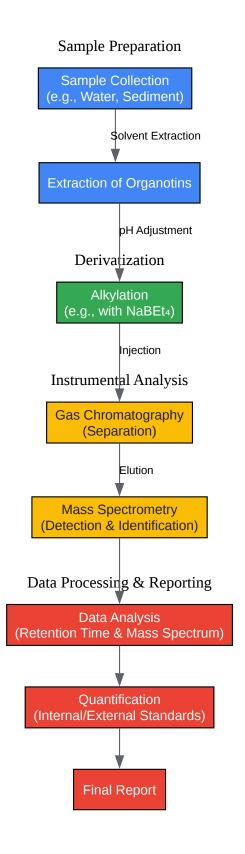




Logical Workflow for Organotin Analysis

The following diagram illustrates a typical workflow for the analysis of organotin compounds in a sample matrix.





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Caption: Workflow for the analysis of organotin compounds.



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